molecular formula C19H13ClN4O3S B11511728 Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Cat. No.: B11511728
M. Wt: 412.8 g/mol
InChI Key: NSKLYFQNEZAPKD-UHFFFAOYSA-N
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Description

METHYL 4-[6-AMINO-3-(5-CHLOROTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyranopyrazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of METHYL 4-[6-AMINO-3-(5-CHLOROTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyranopyrazole core, followed by the introduction of various substituents. Common reagents used in the synthesis include aldehydes, malononitrile, and thiophene derivatives. Reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as piperidine .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the cyano and amino groups.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific substituents and reaction conditions .

Scientific Research Applications

METHYL 4-[6-AMINO-3-(5-CHLOROTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[6-AMINO-3-(5-CHLOROTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to METHYL 4-[6-AMINO-3-(5-CHLOROTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE include other pyranopyrazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. Some examples include:

  • METHYL 4-[6-AMINO-3-(5-METHYLTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE
  • METHYL 4-[6-AMINO-3-(5-BROMOTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE

These compounds are unique due to their specific substituents, which can significantly impact their reactivity and biological activity .

Properties

Molecular Formula

C19H13ClN4O3S

Molecular Weight

412.8 g/mol

IUPAC Name

methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C19H13ClN4O3S/c1-26-19(25)10-4-2-9(3-5-10)14-11(8-21)17(22)27-18-15(14)16(23-24-18)12-6-7-13(20)28-12/h2-7,14H,22H2,1H3,(H,23,24)

InChI Key

NSKLYFQNEZAPKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(S4)Cl)N)C#N

Origin of Product

United States

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